1-Bromo-3-chloro-2,5-difluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

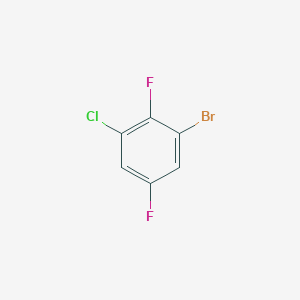

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJZOLQKJFVXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679221 | |

| Record name | 1-Bromo-3-chloro-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160573-67-0 | |

| Record name | 1-Bromo-3-chloro-2,5-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloro-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-chloro-2,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-chloro-2,5-difluorobenzene (CAS No. 1160573-67-0), a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document elucidates the known physicochemical properties, outlines plausible synthetic strategies based on established methodologies for analogous compounds, and explores its potential reactivity and applications in drug discovery and organic synthesis. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Introduction: The Strategic Importance of Polysubstituted Fluorinated Aromatics

Halogenated aromatic compounds are pivotal intermediates in the synthesis of a vast array of organic molecules, from active pharmaceutical ingredients (APIs) to advanced materials. The strategic incorporation of fluorine atoms, in particular, can profoundly influence a molecule's biological and physical properties. Fluorine's high electronegativity and relatively small van der Waals radius can enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity.[1] this compound presents a unique scaffold with multiple reactive sites, offering medicinal chemists and process scientists a versatile tool for the construction of complex molecular architectures. The distinct electronic environment created by the arrangement of bromine, chlorine, and two fluorine atoms on the benzene ring allows for selective functionalization, making it a valuable synthon in multi-step synthetic sequences.

Core Molecular Data and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1160573-67-0 | [2] |

| Molecular Formula | C₆H₂BrClF₂ | [2] |

| Molecular Weight | 227.43 g/mol | [2] |

| Appearance | Off-white to slight yellow solid or white crystalline powder. Can also be found as a liquid. | [3][4] |

| Purity | Typically ≥96% | [3] |

| InChI | InChI=1S/C6H2BrClF2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | [3] |

| InChI Key | ZXJZOLQKJFVXSE-UHFFFAOYSA-N | [3] |

Note: Specific experimental data for boiling point, melting point, and density are not consistently available for this specific CAS number. Researchers should handle the compound with the expectation that it may be a low-melting solid or a high-boiling liquid.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate. A potential synthetic route to this compound is outlined below.

Caption: Proposed Sandmeyer reaction pathway for the synthesis of this compound.

Step-by-Step Experimental Workflow (Hypothetical Protocol)

This protocol is a generalized procedure based on known Sandmeyer reactions for similar substrates and should be optimized for this specific transformation.

-

Diazotization:

-

Dissolve 3-chloro-2,5-difluoroaniline in a suitable acidic medium, such as an aqueous solution of hydrobromic acid (HBr).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

-

Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen gas evolution should be observed.

-

After the addition is complete, the reaction mixture is typically warmed to room temperature and then heated to drive the reaction to completion.

-

-

Work-up and Purification:

-

The reaction mixture is cooled and extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

The organic layer is washed with water, dilute sodium hydroxide solution to remove acidic impurities, and then brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents.

Orthogonal Reactivity

The bromine atom is the most likely site for initial functionalization through common cross-coupling reactions. This is due to the C-Br bond being weaker and more susceptible to oxidative addition to a metal catalyst (e.g., Palladium) compared to the C-Cl and C-F bonds. This allows for selective transformations at the C1 position while leaving the other halogen atoms intact for subsequent manipulations.

Caption: Potential cross-coupling reactions at the C-Br bond of this compound.

Role as a Key Building Block

This molecule can serve as a precursor for a variety of more complex structures. For instance, after a Suzuki coupling at the C1 position, the resulting biaryl system can undergo further functionalization at the C3 position (C-Cl bond) under more forcing conditions or through alternative catalytic systems. The fluorine atoms are generally unreactive towards these cross-coupling reactions and serve to modulate the electronic properties and metabolic stability of the final compound.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, the safety precautions for related halogenated aromatic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a promising, albeit not extensively characterized, building block for organic synthesis. Its polysubstituted and differentially halogenated aromatic ring offers a platform for the strategic and selective introduction of various functional groups. While further research is needed to fully elucidate its physical properties and optimize its synthesis, its potential for application in the development of novel pharmaceuticals and functional materials is significant. Researchers are encouraged to exercise caution and draw upon the established chemistry of analogous compounds when working with this versatile synthon.

References

An In-depth Technical Guide to 1-Bromo-3-chloro-2,5-difluorobenzene

Introduction: A Versatile Halogenated Building Block

1-Bromo-3-chloro-2,5-difluorobenzene is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms—provides a scaffold with distinct electronic properties and multiple reactive sites. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, and strategic applications, particularly as a versatile intermediate in synthetic organic chemistry. The strategic placement of four different halogens on the benzene ring allows for selective functionalization, making it a valuable building block for creating complex molecular architectures.

The bromine atom, for instance, is a well-established handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atoms can significantly modulate the physicochemical properties of derivative molecules, often enhancing metabolic stability, binding affinity, and lipophilicity—key considerations in drug design.[1][2] This document serves as a foundational resource for professionals seeking to leverage the unique reactivity of this compound in their research and development endeavors.

Section 1: Core Molecular Data and Structural Elucidation

The fundamental identity of this compound is established by its molecular formula and weight. These core attributes are summarized below.

Molecular Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1160573-67-0 | [3][4] |

| Molecular Formula | C₆H₂BrClF₂ | [3][4] |

| Molecular Weight | 227.43 g/mol | [3][4] |

| Physical Form | Liquid (at room temperature) | [4] |

| Typical Purity | >96% | [4] |

| InChI Key | ZXJZOLQKJFVXSE-UHFFFAOYSA-N | [4] |

Molecular Structure Visualization

The arrangement of the substituents on the benzene ring dictates the molecule's reactivity and steric profile. The structure is depicted below.

Caption: 2D structure of this compound.

Section 2: Physicochemical Profile and Safe Handling

While a specific, verified Safety Data Sheet (SDS) for this compound (CAS 1160573-67-0) is not widely available, a reliable safety profile can be inferred from closely related polysubstituted halobenzenes. This section outlines the expected hazards and necessary precautions based on this comparative analysis.

Inferred GHS Hazard Classification

The GHS classifications for analogous compounds like 1-bromo-3-chloro-5-fluorobenzene and 1-bromo-3,5-difluorobenzene suggest that this molecule should be handled with care.[5]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

-

Skin Irritation (Category 2): Causes skin irritation.[6]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5]

-

Flammable Liquids (Category 3/4): May be a combustible or flammable liquid.[7]

Recommended Laboratory Safety Protocols

Given the inferred hazards, the following personal protective equipment (PPE) and handling procedures are mandatory to ensure laboratory safety.

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[8]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contamination occurs.[8]

-

Body Protection: A flame-retardant lab coat is required. For large quantities or potential splash hazards, an impervious apron is recommended.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[7] Ensure all containers are properly labeled and sealed when not in use.

-

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[9]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

Section 3: Synthetic Strategy: The Sandmeyer Reaction

The following protocol is an exemplar, adapted from established procedures for synthesizing structurally similar compounds.[11] The logical choice of precursor would be 3-Chloro-2,5-difluoroaniline.

Exemplar Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Objective: To synthesize this compound from 3-Chloro-2,5-difluoroaniline.

Materials:

-

3-Chloro-2,5-difluoroaniline

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Diazotization (Formation of the Diazonium Salt):

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 3-Chloro-2,5-difluoroaniline (1.0 eq) and 48% hydrobromic acid (3.0 eq).

-

Cool the stirred mixture to 0 °C in an ice-salt bath.

-

Causality: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt that will be formed.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of deionized water.

-

Add the sodium nitrite solution dropwise to the aniline mixture via the addition funnel, ensuring the internal temperature does not exceed 5 °C.

-

Causality: The slow, controlled addition of NaNO₂ prevents a dangerous exotherm and minimizes the formation of side products.

-

After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction (Bromo-de-diazoniation):

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in hydrobromic acid (1.5 eq).

-

Causality: CuBr acts as the catalyst, facilitating the displacement of the dinitrogen gas with a bromide ion from the HBr.

-

Slowly add the cold diazonium salt slurry from Step 1 to the CuBr mixture. Vigorous nitrogen gas evolution will be observed.

-

Causality: The addition must be controlled to manage the rate of gas evolution and prevent foaming over.

-

Once the addition is complete, warm the reaction mixture to 60-70 °C and hold for 1-2 hours, or until gas evolution ceases. This ensures the complete decomposition of the diazonium salt.

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous phase).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil should be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

-

Section 4: Applications in Drug Discovery and Organic Synthesis

The primary value of this compound lies in its utility as a versatile building block for constructing more complex molecules. The differential reactivity of its halogen substituents allows for selective, stepwise functionalization.

Role in Cross-Coupling Reactions

The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This reactivity difference is the cornerstone of its strategic use. A researcher can selectively couple a group at the bromine position while leaving the chlorine and fluorine atoms untouched for potential subsequent transformations.

Example Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide. This reaction is widely used in the pharmaceutical industry to synthesize biaryl structures, which are common motifs in active pharmaceutical ingredients (APIs).

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for a Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid to the C1 position of this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Protocol:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Causality: The inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with stirring (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

-

Causality: Heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove the inorganic base and boronic acid byproducts.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

This compound stands as a highly functionalized and synthetically valuable intermediate. Its structured arrangement of distinct halogen atoms provides a platform for selective, predictable chemical modifications. The ability to perform regioselective cross-coupling at the bromine position makes it a powerful tool for building molecular complexity, particularly in the synthesis of novel pharmaceutical and agrochemical candidates. While detailed characterization data is sparse in public literature, its synthesis and reactivity can be reliably predicted from established chemical principles, empowering researchers to integrate this potent building block into their synthetic programs.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1160573-67-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. Benzene, 1-bromo-3-chloro-2,5-difluoro- | CymitQuimica [cymitquimica.com]

- 5. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. echemi.com [echemi.com]

- 9. 1-BROMO-2-CHLORO-4,5-DIFLUOROBENZENE - Safety Data Sheet [chemicalbook.com]

- 10. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 11. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-3-chloro-2,5-difluorobenzene via Sandmeyer Reaction

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a detailed, field-proven methodology for the synthesis of 1-bromo-3-chloro-2,5-difluorobenzene, a key halogenated aromatic intermediate in the development of advanced pharmaceutical and agrochemical agents. The synthetic strategy is centered on the conversion of a primary aromatic amine, 3-chloro-2,5-difluoroaniline, to the target compound via a two-step, one-pot sequence involving diazotization followed by a copper(I)-catalyzed Sandmeyer bromination. This document elucidates the underlying reaction mechanisms, presents a robust and validated experimental protocol, emphasizes critical safety procedures for handling hazardous intermediates, and outlines methods for product purification and characterization. The guide is intended for researchers, chemists, and process development professionals who require a reliable and well-documented synthetic route to this valuable chemical building block.

Introduction and Strategic Overview

Polyhalogenated benzene derivatives are foundational scaffolds in modern medicinal and materials chemistry. The specific substitution pattern of this compound offers multiple, distinct points for subsequent functionalization, such as cross-coupling reactions, making it a highly valuable intermediate.

The chosen synthetic pathway leverages the Sandmeyer reaction, a classic and reliable transformation for converting an aryl amino group into a halide via a diazonium salt intermediate.[1][2][3] This method is superior to direct electrophilic halogenation, which would likely yield a complex mixture of isomers that are difficult to separate. Our strategy begins with the commercially available 3-chloro-2,5-difluoroaniline, ensuring a regiochemically precise introduction of the bromine atom at the C1 position.

The overall transformation proceeds in two distinct mechanistic stages conducted sequentially in the same reaction vessel:

-

Diazotization: The primary amine is converted into an aryl diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[4][5]

-

Sandmeyer Reaction: The resulting diazonium salt is catalytically converted to the aryl bromide upon treatment with copper(I) bromide.[2][6][7]

This guide provides the scientific rationale behind each step, ensuring that the protocol is not merely a set of instructions but a self-validating system grounded in established chemical principles.

Mechanistic Foundations

A thorough understanding of the reaction mechanism is paramount for successful execution, optimization, and troubleshooting.

Stage 1: Diazotization of 3-chloro-2,5-difluoroaniline

The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically hydrobromic acid (HBr) in this case. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[5] The lone pair of the primary amino group on the aniline derivative then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule ultimately yield the stable 3-chloro-2,5-difluorobenzenediazonium ion.[5][8]

Strict temperature control (0–5 °C) is critical during this stage. Aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[9][10][11] Low temperatures ensure the accumulation of the diazonium salt in solution, poised for the subsequent substitution reaction.

Stage 2: The Sandmeyer Bromination

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[2] The currently accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium ion.[7][12][13]

The key steps are as follows:

-

Single-Electron Transfer (SET): The copper(I) bromide catalyst donates an electron to the diazonium salt.[1][13]

-

Dediazoniation: The resulting diazonium radical is highly unstable and rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process, to generate an aryl radical.[1][12]

-

Halogen Transfer & Catalyst Regeneration: This aryl radical then abstracts a bromine atom from a copper(II) bromide species (formed in the initial SET step), yielding the final product, this compound, and regenerating the copper(I) catalyst.[1][12]

The catalytic cycle allows for the use of substoichiometric amounts of copper, although stoichiometric quantities are often used in laboratory preparations to ensure high yields.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and prioritizes safety, reliability, and yield.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume | Notes |

| 3-chloro-2,5-difluoroaniline | C₆H₄ClF₂N | 163.55 | 1.0 | 50.0 | 8.18 g | Starting Material |

| Hydrobromic Acid (48% aq.) | HBr | 80.91 | ~3.0 | ~150 | 17.0 mL | Acid and Bromide Source |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.05 | 52.5 | 3.62 g | Diazotizing Agent |

| Copper(I) Bromide | CuBr | 143.45 | 1.2 | 60.0 | 8.61 g | Catalyst |

| Deionized Water | H₂O | 18.02 | - | - | 15 mL + 50 mL | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | ~150 mL | Extraction Solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | As needed | Neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | As needed | Drying Agent |

Overall Synthesis Workflow

Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution

-

In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 3-chloro-2,5-difluoroaniline (8.18 g, 50.0 mmol) and 48% hydrobromic acid (17.0 mL, ~150 mmol).

-

Cool the resulting slurry to 0 °C using an ice-salt bath. Maintain vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (3.62 g, 52.5 mmol) in 15 mL of deionized water and cool the solution to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline slurry via the addition funnel over 30 minutes. Crucially, maintain the internal reaction temperature below 5 °C at all times.

-

After the addition is complete, stir the resulting yellow-orange solution for an additional 30 minutes at 0–5 °C to ensure complete diazotization. A slight excess of nitrous acid can be confirmed with starch-iodide paper (should turn blue); if the test is negative, add a small amount of NaNO₂ solution. If positive, any significant excess should be quenched by adding a small amount of urea until the paper no longer turns blue.

Part B: The Sandmeyer Reaction and Work-up

-

In a separate 500 mL flask, prepare a solution of copper(I) bromide (8.61 g, 60.0 mmol) in 50 mL of deionized water.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete, gently warm the reaction mixture to 50–60 °C and hold for 1 hour, or until the evolution of nitrogen gas ceases. The color of the mixture will darken.

-

The crude product can be isolated by steam distillation directly from the reaction flask. Alternatively, cool the mixture to room temperature and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with 1 M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification and Characterization

The crude brown oil obtained after solvent removal can be purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

| Parameter | Expected Value |

| Appearance | Colorless to light yellow liquid |

| Expected Yield | 65-80% |

| Boiling Point | ~70-75 °C at reduced pressure |

| ¹H NMR (CDCl₃) | δ ~7.2-7.4 ppm (m, 2H) |

| ¹⁹F NMR (CDCl₃) | Two distinct multiplets |

| Mass Spec (EI) | m/z showing isotopic pattern for Br and Cl |

Critical Safety Considerations: A Self-Validating System

Trustworthiness in protocol design hinges on inherent safety. The primary hazard in this synthesis is the aryl diazonium salt intermediate.[14] These compounds are thermally sensitive and can decompose violently, especially if isolated as a solid.[9][10]

The Twelve Cardinal Rules for Handling Diazonium Salts must be strictly followed: [9][10]

-

Assume Explosive Properties: Always treat diazonium salts as potentially explosive.[9][10]

-

Stoichiometric Nitrite: Use only a slight excess of sodium nitrite and quench any significant remainder with urea or sulfamic acid.[9]

-

Monitor Nitrous Acid: Use starch-iodide paper to check for excess nitrous acid.[10]

-

Correct Reagent Order: Always add the nitrite solution to the acidic amine solution, not the other way around.[9]

-

Strict Temperature Control: Keep the reaction temperature below 5 °C during diazotization.[9]

-

Vent Gas Evolution: Ensure the system is not sealed to allow for the safe venting of nitrogen gas.[10]

-

Know Thermal Stability: Understand that these compounds are unstable at elevated temperatures.

-

Prevent Precipitation: Never allow the diazonium salt to precipitate or dry out. The process is designed to keep it in solution.[9]

-

Analyze Residuals: For process scale-up, analyze the final product for any residual diazo compounds.[9]

-

Quench Before Work-up: Ensure the Sandmeyer reaction is complete (cessation of N₂ evolution) before heating or performing extractions.

-

Limit Scale: Do not isolate more than 0.75 mmol of a solid diazonium salt.[9][11] This protocol avoids isolation entirely.

-

Use Appropriate Tools: If handling a solid diazonium salt were necessary, use plastic or ceramic spatulas, never metal.[9]

All operations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

References

- 1. byjus.com [byjus.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 4. Diazotisation [organic-chemistry.org]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. Diazotization Reaction Mechanism [unacademy.com]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 13. orgosolver.com [orgosolver.com]

- 14. benchchem.com [benchchem.com]

1-Bromo-3-chloro-2,5-difluorobenzene NMR and mass spectrometry data

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 1-Bromo-3-chloro-2,5-difluorobenzene

Introduction: Contextualizing a Complex Halogenated Aromatic

This compound is a polysubstituted aromatic compound with potential applications as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise arrangement of four different halogen atoms on the benzene ring presents a unique spectroscopic challenge and necessitates a multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. Due to the limited availability of published experimental spectra for this specific isomer, this guide provides a comprehensive, in-depth analysis based on predictive models derived from foundational spectroscopic principles and data from analogous structures.

This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the characterization of such complex molecules. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to forecast the spectral data for this compound, providing a valuable roadmap for the analysis of this and other similarly substituted aromatic compounds.

Part 1: A Predictive Analysis of the NMR Spectra

Nuclear Magnetic Resonance spectroscopy is an unparalleled tool for elucidating the precise connectivity and spatial relationships of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

Molecular Structure and Symmetry Considerations

The structure of this compound lacks any element of symmetry. Consequently, all six carbon atoms and the two hydrogen atoms are chemically non-equivalent. This lack of symmetry predicts a complex NMR spectrum with distinct signals for each unique nucleus.

Figure 1. Structure of this compound.

¹H NMR Spectroscopy: A Window into Proton Environments

The ¹H NMR spectrum is predicted to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons. The chemical shifts can be estimated using empirical additivity rules, starting from the chemical shift of benzene (δ ≈ 7.3 ppm).[1][2]

-

H-4: This proton is expected to be the most downfield of the two, influenced by the ortho fluorine at C-5 and the para bromine at C-1.

-

H-6: This proton is influenced by the ortho bromine at C-1 and the meta chlorine at C-3 and fluorine at C-5.

The multiplicity of these signals will be complex due to both homonuclear (H-H) and heteronuclear (H-F) couplings.

-

Splitting Pattern: Each proton signal is anticipated to be a doublet of doublets of doublets (ddd) due to coupling to the other proton and the two non-equivalent fluorine atoms. The magnitude of these couplings is distance-dependent.[3]

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-4 | 7.4 - 7.6 | ddd | ⁴J(H-H) ≈ 2-3 Hz, ³J(H-F) ≈ 8-10 Hz, ⁵J(H-F) ≈ 0-1 Hz |

| H-6 | 7.1 - 7.3 | ddd | ⁴J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 4-6 Hz, ⁴J(H-F) ≈ 2-4 Hz |

Table 1. Predicted ¹H NMR Data for this compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals, one for each carbon atom in the aromatic ring. The chemical shifts are influenced by the electronegativity and resonance effects of the halogen substituents.[4][5] The most significant feature of the ¹³C spectrum will be the large one-bond carbon-fluorine couplings (¹JCF) and smaller, long-range couplings.[6]

| Carbon | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted ¹JCF (Hz) |

| C-1 (C-Br) | 110 - 115 | d | ~20-30 |

| C-2 (C-F) | 155 - 160 | d | ~240-260 |

| C-3 (C-Cl) | 130 - 135 | d | ~20-30 |

| C-4 | 120 - 125 | dd | ~5-10, ~2-5 |

| C-5 (C-F) | 158 - 163 | d | ~245-265 |

| C-6 | 115 - 120 | dd | ~20-30, ~5-10 |

Table 2. Predicted ¹³C NMR Data for this compound.

¹⁹F NMR Spectroscopy: A Direct Look at the Fluorine Atoms

The ¹⁹F NMR spectrum will provide direct information about the fluorine environments. Two distinct signals are expected, each split by the other fluorine and the two protons.

-

F-2 and F-5: The chemical shifts of these fluorine atoms will be influenced by the adjacent substituents. The fluorine at C-2 is flanked by a bromine and a chlorine, while the fluorine at C-5 is next to a carbon bearing a proton. These different environments will lead to distinct chemical shifts.[7]

-

Splitting Pattern: Each fluorine signal is predicted to be a doublet of doublets of doublets (ddd) due to coupling to the other fluorine atom and the two non-equivalent protons. F-F couplings in aromatic systems are highly dependent on the number of intervening bonds.[8][9]

| Fluorine | Predicted δ (ppm) (vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F-2 | -110 to -120 | ddd | ³J(F-F) ≈ 15-20 Hz, ³J(H-F) ≈ 8-10 Hz, ⁴J(H-F) ≈ 2-4 Hz |

| F-5 | -115 to -125 | ddd | ³J(F-F) ≈ 15-20 Hz, ³J(H-F) ≈ 8-10 Hz, ⁴J(H-F) ≈ 4-6 Hz |

Table 3. Predicted ¹⁹F NMR Data for this compound.

Figure 2. Key predicted NMR coupling interactions.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 10-20 mg of solid this compound.[10]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean vial.[11][12] Chloroform-d is a common first choice for its versatility.[13]

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C).[12]

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of ~15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8-16 scans should provide a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire a proton-decoupled spectrum. A larger spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) may be necessary.

-

For ¹⁹F NMR: Acquire a proton-decoupled or coupled spectrum. A large spectral width is also necessary. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically required compared to ¹³C.

-

Part 2: A Predictive Analysis of the Mass Spectrum

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural insights from its fragmentation pattern.

Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₆H₂BrClF₂. The presence of both bromine and chlorine, each with two abundant stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a characteristic and complex isotopic pattern for the molecular ion.[14][15]

-

⁷⁹Br and ³⁵Cl: m/z = M

-

⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl: m/z = M+2

-

⁸¹Br and ³⁷Cl: m/z = M+4

The relative intensities of these peaks can be predicted based on the natural abundances of the isotopes: ⁷⁹Br (50.69%), ⁸¹Br (49.31%), ³⁵Cl (75.77%), and ³⁷Cl (24.23%).[14] This will result in a distinctive cluster of peaks for the molecular ion, which is a powerful diagnostic tool for confirming the presence of one bromine and one chlorine atom in the molecule.[16]

Predicted Fragmentation Pattern

Under electron ionization (EI), the molecular ion will undergo fragmentation, with the weakest bonds typically breaking first. For halogenated aromatic compounds, the loss of a halogen radical is a common initial fragmentation step.[17]

-

Loss of Bromine: The C-Br bond is generally the weakest, so the loss of a bromine radical (·Br) to form the [M-Br]⁺ ion is a highly probable fragmentation pathway.

-

Loss of Chlorine: Subsequent or alternative loss of a chlorine radical (·Cl) from the molecular ion or the [M-Br]⁺ fragment is also expected.

-

Loss of Fluorine: The C-F bond is very strong, so the loss of a fluorine radical (·F) is less favorable but may occur.

-

Other Fragmentations: Further fragmentation could involve the loss of small neutral molecules like HF or the cleavage of the aromatic ring.

Figure 3. Predicted primary fragmentation pathway.

| m/z (for ⁷⁹Br, ³⁵Cl) | Predicted Ion | Notes |

| 226, 228, 230 | [C₆H₂BrClF₂]⁺• | Molecular ion cluster (M, M+2, M+4) |

| 191, 193 | [C₆H₂BrF₂]⁺ | Loss of Chlorine |

| 147 | [C₆H₂ClF₂]⁺ | Loss of Bromine |

| 112 | [C₆H₂F₂]⁺• | Loss of Bromine and Chlorine |

Table 4. Predicted Major Fragment Ions in the Mass Spectrum.

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing this volatile compound.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 100-1000 µg/L) in a volatile organic solvent such as hexane, dichloromethane, or ethyl acetate.

-

-

GC Parameters:

-

Injector: Split/splitless injector, typically operated at 250 °C.

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable for separating halogenated aromatic compounds.

-

Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.5 mL/min.

-

Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min to ensure good separation from any impurities.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, operated in full scan mode to detect all fragment ions.

-

Scan Range: A mass range of m/z 40-300 will cover the molecular ion and expected fragments.

-

Source Temperature: Typically 230 °C.

-

Quadrupole Temperature: Typically 150 °C.

-

Conclusion: A Framework for Spectroscopic Elucidation

This guide provides a detailed, predictive framework for the NMR and mass spectrometric analysis of this compound. By leveraging established principles of chemical shifts, coupling constants, isotopic distributions, and fragmentation patterns, researchers can confidently approach the structural elucidation of this and other complex halogenated molecules. The provided protocols offer a starting point for method development, ensuring the acquisition of high-quality data. While predictive, this comprehensive analysis serves as an essential tool for interpreting experimental results and validating the synthesis of novel chemical entities in the fields of chemical research and drug development.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. tandfonline.com [tandfonline.com]

- 4. NMR chemical shift prediction of benzenes [stenutz.eu]

- 5. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eclass.uoa.gr [eclass.uoa.gr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. sites.bu.edu [sites.bu.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. reddit.com [reddit.com]

- 14. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-3-chloro-2,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Novel Halogenated Benzene

1-Bromo-3-chloro-2,5-difluorobenzene emerges as a molecule of significant interest within the realms of pharmaceutical and agrochemical synthesis. Its unique halogenation pattern presents a versatile scaffold for the construction of complex molecular architectures.[1] As with any novel chemical entity destined for rigorous developmental pathways, a comprehensive understanding of its fundamental physicochemical properties is not merely academic—it is a critical prerequisite for success. This guide, compiled from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. Instead, it aims to provide a holistic understanding of the solubility and stability profiles of this compound, grounded in established chemical principles and authoritative testing methodologies. We will explore the anticipated behavior of this compound and delineate the precise experimental frameworks required to empirically validate these characteristics, ensuring both scientific integrity and regulatory compliance.

Molecular Profile and Predicted Physicochemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆H₂BrClF₂ and a molecular weight of approximately 227.43 g/mol .[2][3] The strategic placement of bromine, chlorine, and fluorine atoms on the benzene ring significantly influences its electronic and steric properties, which in turn dictate its reactivity and physical behavior.

Table 1: Key Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 1-Bromo-3-chloro-2,4-difluorobenzene | 1-Bromo-3-chloro-5-fluorobenzene |

| CAS Number | 1160573-67-0[3] | 201849-13-0[2] | 33863-76-2[1][4] |

| Molecular Formula | C₆H₂BrClF₂[3] | C₆H₂BrClF₂[2] | C₆H₃BrClF[1][4] |

| Molecular Weight | 227.43 g/mol [3] | 227.43 g/mol [2] | 209.44 g/mol [1][4] |

| Appearance | Off-white to slight yellow solid (predicted) | Not Specified | Colorless to light yellow clear liquid[1] |

| Computed XLogP3 | 3.4[2] | 3.4[2] | 3.3[4] |

The high calculated XLogP3 value of 3.4 for this compound and its isomer suggests a lipophilic ("fat-loving") nature.[2] This is a strong indicator of low aqueous solubility and a preference for non-polar, organic environments. Such properties are typical for poly-halogenated aromatic compounds.

Solubility Profile: A Theoretical and Practical Assessment

The solubility of an active pharmaceutical ingredient (API) or an intermediate is a cornerstone of its developability, influencing everything from reaction kinetics to bioavailability. For this compound, we must consider its solubility in both aqueous and organic media.

Aqueous Solubility

Theoretical Insight: Based on its high lipophilicity, the aqueous solubility of this compound is expected to be very low. Halogenated benzenes are generally characterized by poor water solubility due to the hydrophobic nature of the benzene ring and the carbon-halogen bonds.

Experimental Validation: To definitively quantify its aqueous solubility, the OECD Guideline 105 (Water Solubility) provides a robust framework.[5][6] The shake-flask method is a commonly employed and accepted technique.[5]

Experimental Protocol: Aqueous Solubility Determination (OECD 105 Shake-Flask Method)

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or buffer of a specific pH) in a flask.

-

Equilibration: The flask is agitated at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.

-

Sampling: A clear aliquot of the supernatant is carefully removed.

-

Quantification: The concentration of the dissolved compound in the aliquot is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Replication: The experiment should be performed in triplicate to ensure the precision and reliability of the results.

Solubility in Organic Solvents

Theoretical Insight: In contrast to its poor aqueous solubility, this compound is anticipated to be readily soluble in a range of common organic solvents. This is due to the principle of "like dissolves like," where its non-polar nature aligns with that of many organic media.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene, Cyclohexane | High | Favorable non-polar interactions. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | High to Very High | Good balance of polarity to overcome crystal lattice energy. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Capable of dissolving the compound, but the high polarity may be less favorable than polar aprotic solvents. |

Experimental Validation: A similar experimental approach to the aqueous solubility determination can be employed. A known amount of the compound is added incrementally to a fixed volume of the organic solvent at a controlled temperature until saturation is reached. Alternatively, a gravimetric method can be used where a saturated solution is prepared, and a known volume of the clear solution is evaporated to dryness, and the mass of the residue is determined.

Stability Profile: Ensuring Integrity Under Stress

The stability of a chemical entity is paramount, as degradation can lead to loss of potency and the formation of potentially toxic impurities.[7] Stability testing for pharmaceutical intermediates and APIs is rigorously guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q1A guideline.[7][8]

Solid-State Stability

Theoretical Insight: this compound is expected to be stable as a solid under normal storage conditions (i.e., protected from light and moisture at ambient temperature). The C-Br, C-Cl, and C-F bonds are generally robust. However, polysubstituted halogenated aromatics can sometimes be susceptible to photodecomposition.

Experimental Validation: Long-term and accelerated stability studies should be conducted as per ICH Q1A guidelines.[7] The solid material is stored under various temperature and humidity conditions, and samples are analyzed at predetermined time points.

Table 3: ICH Q1A Recommended Storage Conditions for Stability Testing

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Analysis at each time point should include appearance, purity assay (by HPLC or GC), and characterization of any significant degradation products.

Solution-State Stability and Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[9][10] These studies expose the compound to stress conditions that are more severe than those in accelerated stability testing.

Experimental Protocol: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquots of the stock solution are subjected to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solution is heated to 60 °C for 24 hours.

-

Photostability: The solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

-

Sample Analysis: After the specified time, the stressed samples are analyzed by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) is used to identify the mass of the degradants, providing clues to their structures.

Anticipated Degradation Pathways: While the C-F bond is exceptionally strong, the C-Br and C-Cl bonds are more susceptible to cleavage.

-

Hydrolysis: Under harsh basic conditions, nucleophilic aromatic substitution could occur, potentially replacing one of the halogens (likely bromine or chlorine) with a hydroxyl group.

-

Photodegradation: Aromatic bromine and chlorine compounds can be susceptible to photolytic cleavage, which may proceed via a radical mechanism.[11]

Handling, Storage, and Safety Considerations

Given its classification as a halogenated aromatic compound, prudent laboratory practices are essential.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] It should be stored away from incompatible materials such as strong oxidizing agents.[13]

-

Incompatibilities: Avoid contact with strong oxidizing agents, which could lead to vigorous reactions.

Conclusion: A Roadmap for Characterization

While direct, published experimental data for this compound is limited, a robust characterization plan can be formulated based on established principles for halogenated aromatic compounds and authoritative international guidelines. Its predicted low aqueous solubility and high solubility in organic solvents, coupled with an expected good stability profile under standard conditions, make it a promising synthetic intermediate. The key to its successful application in research and development lies in the rigorous execution of the experimental protocols outlined in this guide. By systematically determining its solubility and stability, researchers can build a comprehensive data package that ensures quality, safety, and reproducibility in all future applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Bromo-3-chloro-2,4-difluorobenzene | C6H2BrClF2 | CID 2773256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1160573-67-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. filab.fr [filab.fr]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. acdlabs.com [acdlabs.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

A Guide to the Safe Synthesis and Handling of 1-Bromo-3-chloro-2,5-difluorobenzene and Related Halogenated Intermediates

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 1-Bromo-3-chloro-2,5-difluorobenzene. Given that specific public Material Safety Data Sheet (MSDS) literature for this exact molecule is limited, this guide synthesizes data from structurally analogous halogenated benzenes to establish a robust safety framework. The principles and protocols outlined herein are grounded in established laboratory safety standards and data from closely related compounds, providing a comprehensive safety paradigm.

A Note on Scientific Integrity: The safe handling of any chemical compound begins with a thorough understanding of its specific hazards. While this guide provides a detailed safety protocol based on the known risks of similar molecules, users are REQUIRED to obtain and consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before commencing any work. The information presented here should supplement, not replace, the manufacturer's SDS.

Hazard Profile: An Analysis of Structure-Toxicity Relationships

This compound belongs to the class of polyhalogenated benzene derivatives, which are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring dictates its reactivity and toxicological profile.[2]

Based on data from analogous compounds, the primary hazards associated with this class of chemicals involve irritation to the skin, eyes, and respiratory system.[3][4][5] Several related compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[6]

Table 1: Comparative GHS Hazard Classification of Structurally Similar Halogenated Benzenes

| Hazard Statement | GHS Classification | Representative Compounds |

| Acute Toxicity (Oral, Dermal, Inhalation) | Warning: Harmful if swallowed, in contact with skin, or if inhaled. (H302, H312, H332)[6] | 1-Bromo-3-chloro-2,4-difluorobenzene[6], 1-Bromo-3-chloro-5-fluorobenzene[7] |

| Skin Corrosion/Irritation | Warning: Causes skin irritation. (H315)[3][8] | 1-Bromo-2,5-dichloro-3-fluorobenzene[8], 1-Bromo-3-chloro-5-fluorobenzene[3], 1-Bromo-3-chloro-2-fluorobenzene[4] |

| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation. (H319)[3][4][8] | 1-Bromo-2,5-dichloro-3-fluorobenzene[8], 1-Bromo-3-chloro-5-fluorobenzene[3], 1-Bromo-3-chloro-2-fluorobenzene[4] |

| Specific Target Organ Toxicity (Single Exposure) | Warning: May cause respiratory irritation. (H335)[4][8] | 1-Bromo-2,5-dichloro-3-fluorobenzene[8], 1-Bromo-3-chloro-2-fluorobenzene[4] |

| Flammability | Warning: Combustible liquid. (H227)[6] Warning: Flammable liquid and vapor. (H226) | 1-Bromo-3-chloro-2,4-difluorobenzene[6], 1-Bromo-3,5-difluorobenzene[9] |

| Aquatic Hazard | Warning: Very toxic to aquatic life with long lasting effects. (H410)[9][10] | 1-Bromo-3,5-difluorobenzene[9][10] |

Causality: The lipophilic nature of the benzene ring allows for absorption through the skin, while the halogen substituents can cause irritation upon contact with mucous membranes. Inhalation of vapors, especially at elevated temperatures, can irritate the respiratory tract.[3]

Physicochemical Properties: Implications for Safe Handling

The physical properties of a compound are critical to understanding its behavior in a laboratory setting. While data for the target molecule is sparse, an examination of its analogues provides a predictive framework.

Table 2: Physicochemical Data of Structurally Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) |

| 1-Bromo-2,5-dichloro-3-fluorobenzene | C₆H₂BrCl₂F | 243.88[2] | 232[5] | 94[5] | 1.823[2] |

| 1-Bromo-3-chloro-5-fluorobenzene | C₆H₃BrClF | 209.44[1] | 72 / 5 mmHg[1] | N/A | 1.72[1] |

| 1-Bromo-3-chloro-2-fluorobenzene | C₆H₃BrClF | 209.44 | N/A | N/A | N/A |

| 1-Bromo-3,5-difluorobenzene | C₆H₃BrF₂ | 192.99[11] | N/A | 44 | N/A |

Field Insights: The data suggests that this compound is likely a liquid at room temperature with a density significantly greater than water. Its boiling point indicates that while it may not be highly volatile at ambient temperatures, heating during reactions will increase vapor pressure, necessitating the use of engineering controls like a fume hood.[5] The potential for flammability exists, requiring the exclusion of ignition sources.[11][12]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This involves a hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

Engineering Controls: The Primary Barrier

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[13] The fume hood serves as the primary containment system, protecting the user from inhaling potentially harmful vapors.[13] Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[3]

Personal Protective Equipment: The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against incidental contact.

Protocol 1: PPE Selection and Donning Procedure

-

Eye and Face Protection : Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[14][15] When there is a significant risk of splashing (e.g., transfers of >1L or reactions under pressure), a full-face shield must be worn over the safety goggles.[16]

-

Skin and Body Protection : A flame-resistant laboratory coat is required.[13] Wear long pants and closed-toe, closed-heel shoes.[13]

-

Hand Protection : Wear chemically resistant gloves. Nitrile gloves are suitable for incidental contact, but they must be inspected before use and changed immediately upon contamination.[14] For prolonged contact or immersion, heavier-duty gloves such as neoprene or Viton should be considered.[13]

-

Respiratory Protection : If engineering controls fail or during a large-scale emergency, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used.[14][15] Routine use of respirators indicates a failure of engineering controls that must be addressed.

Caption: PPE Selection Workflow for Halogenated Benzenes.

Emergency Procedures

Rapid and correct response during an emergency is critical to mitigating harm.

First Aid Measures

Table 3: Summary of First-Aid Measures

| Exposure Route | Action |

| Inhalation | Move the victim to fresh air immediately.[14] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[14][17] |

| Skin Contact | Immediately remove all contaminated clothing.[18] Wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.[18] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[18] |

| Ingestion | Rinse mouth with water.[14] Do NOT induce vomiting.[18] Never give anything by mouth to an unconscious person.[14] Call a physician or Poison Control Center immediately.[14] |

Accidental Release Measures

For a small-scale laboratory spill, follow this protocol. For large spills, evacuate the area and contact emergency services.

Protocol 2: Small-Scale Laboratory Spill Response

-

Alert & Isolate : Alert personnel in the immediate area. Restrict access to the spill zone.

-

Ventilate : Ensure the fume hood is operating at maximum capacity.

-

Protect : Don appropriate PPE, including respiratory protection if vapors are significant.

-

Contain & Absorb : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[10] Do NOT use combustible materials like paper towels or sawdust.[19]

-

Collect : Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled container for hazardous waste.[10][12]

-

Decontaminate : Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Dispose : Seal the waste container and dispose of it through your institution's hazardous waste program.[13]

Caption: Emergency Spill Response Flowchart.

Firefighting Measures

This class of compounds may be combustible or flammable.[6][9]

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[14][18]

-

Unsuitable Media : Do not use a solid stream of water, as it may scatter and spread the fire.

-

Specific Hazards : Upon combustion, hazardous decomposition products may be released, including carbon oxides (CO, CO₂), hydrogen halides (HBr, HCl), and hydrogen fluoride (HF).[10][12] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[18]

Handling, Storage, and Disposal

Handling

Handle the material in a well-ventilated place, specifically within a fume hood.[14] Avoid contact with skin, eyes, and clothing.[3] Use non-sparking tools and take precautionary measures against static discharge.[12] Wash hands thoroughly after handling.[3]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[10][14] Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Store separately from incompatible materials, particularly strong oxidizing agents.[3][12]

Disposal

All waste containing this compound must be treated as hazardous. Collect waste in a suitable, labeled, and closed container.[12] Disposal must be carried out by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[13][20] DO NOT dispose of this chemical down the drain.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-Bromo-3-chloro-2-fluorobenzene | C6H3BrClF | CID 3685762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 1-Bromo-3-chloro-2,4-difluorobenzene | C6H2BrClF2 | CID 2773256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Bromo-2,5-dichloro-3-fluorobenzene | C6H2BrCl2F | CID 618513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-ブロモ-3,5-ジフルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. benchchem.com [benchchem.com]

- 14. echemi.com [echemi.com]

- 15. echemi.com [echemi.com]

- 16. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 17. 1-BROMO-2-CHLORO-4,5-DIFLUOROBENZENE - Safety Data Sheet [chemicalbook.com]

- 18. aarti-industries.com [aarti-industries.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. tcichemicals.com [tcichemicals.com]

Navigating the Procurement and Quality Control of 1-Bromo-3-chloro-2,5-difluorobenzene: A Technical Guide for Researchers

For scientists and professionals engaged in the fast-paced world of drug discovery and development, the integrity of starting materials is paramount. The halogenated aromatic compound, 1-Bromo-3-chloro-2,5-difluorobenzene (CAS No. 1160573-67-0), serves as a critical building block in the synthesis of numerous pharmaceutical intermediates. Its purity and the reliability of its supply chain can significantly impact research timelines, experimental reproducibility, and the ultimate success of a development program. This in-depth guide provides a technical overview of sourcing this key reagent, understanding its purity standards, and implementing robust analytical methods for its quality control.

The Supplier Landscape: Sourcing and Qualification

The procurement of this compound necessitates a thorough evaluation of potential suppliers. The market includes a range of manufacturers and distributors, each with varying levels of quality assurance and documentation.

A reliable supplier should be able to provide comprehensive documentation, including a Certificate of Analysis (CoA), Safety Data Sheet (SDS), and potentially, information on the route of synthesis (ROS) and analytical methods (MOA).[1]

Table 1: Representative Suppliers of this compound

| Supplier Category | Examples | Key Considerations |

| Global Chemical Catalogs | Sigma-Aldrich (Merck), Alachem Co., Ltd. | Broad range of products, well-established quality systems, readily available documentation.[1] |

| Specialized Chemical Suppliers | Guidechem, Chemcd | Platforms that aggregate multiple manufacturers, offering a variety of grades and price points.[2] |

| Manufacturers | Various (often listed on platforms like Guidechem) | Direct sourcing can offer cost advantages, but requires more rigorous qualification of manufacturing processes and quality control. |

The selection of a supplier should be guided by the specific requirements of the research or development phase. For early-stage research, a high-purity grade from a reputable catalog supplier may be sufficient. For later-stage development and manufacturing, a direct relationship with a qualified manufacturer is often essential to ensure a consistent and well-characterized supply.

Purity Standards and Common Impurities

For a specialized intermediate like this compound, a purity of ≥98% is a common standard offered by many suppliers. However, the nature of the remaining ≤2% is of critical importance. Understanding the potential impurities is key to mitigating risks in subsequent synthetic steps.

An inferred synthetic pathway would likely start from 3-chloro-2,5-difluoroaniline. This starting material would first be diazotized using sodium nitrite in the presence of a strong acid, such as hydrobromic acid. The resulting diazonium salt is then treated with copper(I) bromide to yield the final product.

Based on this inferred pathway, the following impurities should be considered and analytically monitored:

-

Unreacted Starting Material: Residual 3-chloro-2,5-difluoroaniline.

-

Isomeric Byproducts: Incomplete or side reactions during the synthesis of the starting aniline can lead to isomeric impurities that may be carried through the synthesis.

-

Dehalogenation Products: Reductive dehalogenation can lead to the formation of 1-chloro-2,5-difluorobenzene or 1-bromo-2,5-difluorobenzene.

-

Phenolic Byproducts: Reaction of the diazonium intermediate with water can lead to the formation of 3-chloro-2,5-difluorophenol.

Table 2: Common Purity Specifications and Potential Impurities

| Parameter | Specification | Potential Impurities | Rationale |

| Purity (by GC) | ≥98.0% | Isomers, dehalogenated compounds, starting material | Ensures sufficient quantity of the desired product and minimizes known contaminants. |

| Identity | Conforms to structure (by NMR, MS) | - | Confirms the correct molecular structure. |

| Water Content | ≤0.5% | - | Water can interfere with downstream reactions, particularly those involving organometallics. |

| Appearance | White to off-white solid or crystalline powder | Colored impurities from side reactions | A visual indicator of potential contamination. |

Analytical Methodologies for Quality Control

A robust quality control strategy for this compound relies on a combination of chromatographic and spectroscopic techniques to ensure identity, purity, and the absence of detrimental impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for assessing the purity of volatile and semi-volatile compounds like halogenated benzenes. It provides excellent separation of isomers and allows for the identification of impurities through their mass spectra.

Experimental Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

-

Instrumentation:

-

GC System: Agilent 7890A or equivalent.

-

Column: A non-polar or moderately polar capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of halogenated aromatics.[7]

-

Injector: Split/splitless inlet at 250 °C with a split ratio of 50:1.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer:

-

MS System: Agilent 5975C or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

-

-

Data Analysis: Purity is determined by area percent calculation of the main peak. Impurities are identified by comparing their mass spectra to a library (e.g., NIST) and by interpreting fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a complementary technique to GC-MS and is particularly useful for detecting less volatile or thermally labile impurities.

Experimental Protocol:

-

Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.

-

Instrumentation:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, a starting condition could be 60:40 (v/v) acetonitrile:water.[8][9]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm and 254 nm.

-

-

Data Analysis: Purity is assessed by the area percentage of the principal peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for unambiguous structure confirmation and can also be used for quantitative analysis (qNMR). Both ¹H and ¹⁹F NMR are highly informative for this molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. Their chemical shifts and coupling patterns will confirm the substitution pattern on the benzene ring.

-

¹⁹F NMR: Due to the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus, ¹⁹F NMR is an excellent technique for identifying and quantifying fluorine-containing impurities.[10] Even small amounts of isomeric impurities will be readily detectable as distinct signals.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.